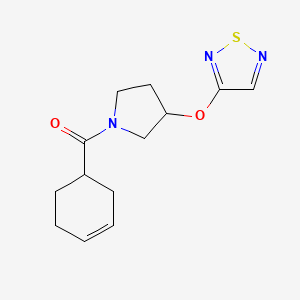
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is a synthetic chemical with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by a unique combination of a pyrrolidinyl group, a thiadiazolyl group, and a cyclohexenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone typically involves multiple steps:
Formation of 1,2,5-Thiadiazole: : This is often done through the reaction of a suitable precursor, like thiourea, with nitrous acid.
Attachment to Pyrrolidine: : The 1,2,5-thiadiazole is then attached to pyrrolidine through an ether linkage, involving a nucleophilic substitution reaction.
Addition of Cyclohex-3-en-1-yl Group: : The final step usually involves the formation of a methanone bridge to attach the cyclohexenyl group, likely through a Friedel-Crafts acylation.
Industrial Production Methods
For industrial-scale production, these steps may be optimized for efficiency, scalability, and cost-effectiveness. Catalysts, solvents, and reaction conditions may be fine-tuned to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can be achieved using oxidizing agents such as potassium permanganate.
Reduction: : Typically involves reducing agents like lithium aluminium hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of reactive groups.
Common Reagents and Conditions
Oxidation: : Conducted under acidic conditions using potassium permanganate.
Reduction: : Carried out in anhydrous conditions with lithium aluminium hydride.
Substitution: : May involve alkyl halides and nucleophiles or electrophiles in solvents like dichloromethane.
Major Products
The major products depend on the type of reaction, but common ones include oxidized derivatives, reduced forms, and various substituted analogs.
Aplicaciones Científicas De Investigación
The compound finds applications in several scientific domains:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potentially useful in studying enzyme mechanisms due to its functional groups.
Medicine: : Could be explored for pharmaceutical properties, possibly as an inhibitor or activator of specific biochemical pathways.
Industry: : May serve as a building block for the production of specialty chemicals and materials.
Mecanismo De Acción
The specific mechanism of action depends on its interaction with biological molecules:
Molecular Targets: : It could interact with enzymes or receptors, affecting their function.
Pathways Involved: : The compound may modulate pathways involved in inflammation, signaling, or metabolic processes.
Comparación Con Compuestos Similares
The uniqueness of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone can be highlighted through comparison:
Other Similar Compounds: : 1,2,4-Thiadiazole derivatives, other pyrrolidine-based compounds, and methanone-linked molecules.
Uniqueness: : Its distinct combination of functional groups provides a unique profile of chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
cyclohex-3-en-1-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-13(10-4-2-1-3-5-10)16-7-6-11(9-16)18-12-8-14-19-15-12/h1-2,8,10-11H,3-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIJXVFXADFERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
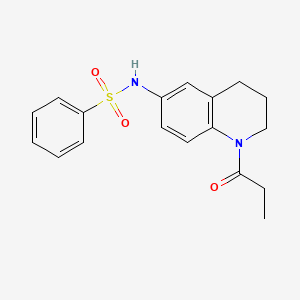

![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2825527.png)
![2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol](/img/structure/B2825528.png)
![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825530.png)
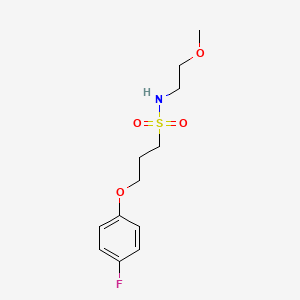
![2-Chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B2825532.png)
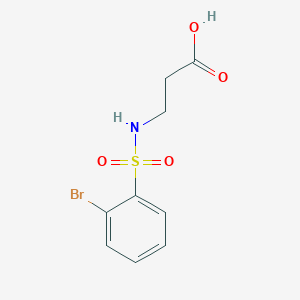

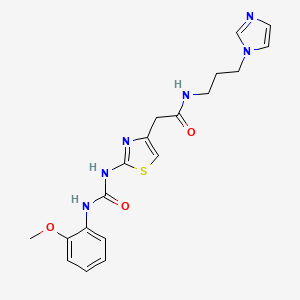

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2825539.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2825540.png)
![3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid](/img/structure/B2825545.png)
